

# L-817818: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **L-817818**, a potent and selective somatostatin receptor 5 (sst5) agonist. This document details its chemical properties, mechanism of action, and key experimental findings, presenting the information in a structured and accessible format for laboratory and clinical research applications.

## **Core Chemical Properties and Identification**

**L-817818** is a non-peptide small molecule that demonstrates high affinity and selectivity for the sst5 receptor subtype. Its fundamental chemical and physical properties are summarized below.



Property	Value	Citation(s)
CAS Number	217480-27-8	[1][2][3][4][5]
Molecular Formula	C33H36N4O3	[1][3][5]
Molecular Weight	536.67 g/mol	[1][3][5]
IUPAC Name	(S)-2-aminopropyl (2-(2- (naphthalen-2-yl)-1H- benzo[g]indol-3-yl)acetyl)-D- lysinate	[1]
Synonyms	L-817,818; L 817,818; L817,818	[1]
Solubility	Soluble to 100 mM in DMSO	[3][5]
Physical Appearance	Solid powder	
Storage	Store at -20°C for long-term stability. Can be stored at 0-4°C for short-term use. Shipped at ambient temperature as a non-hazardous chemical.	[1][3][5]

#### **Biological Activity and Mechanism of Action**

**L-817818** functions as a selective agonist for the somatostatin receptor subtype 5 (sst5). Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects, including the inhibition of hormone secretion and cell proliferation.[6] The selectivity of **L-817818** for the sst5 receptor makes it a valuable tool for investigating the specific roles of this receptor subtype.

### **Receptor Binding Affinity**

The binding affinity of **L-817818** to the five human somatostatin receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its high selectivity for the sst5 receptor.



Receptor Subtype	Kı (nM)	Citation(s)
sst1	3.3	[1][3][5]
sst2	52	[1][3][5]
sst3	64	[1][3][5]
sst4	82	[1][3][5]
sst5	0.4	[1][3][5]

#### **Functional Activity**

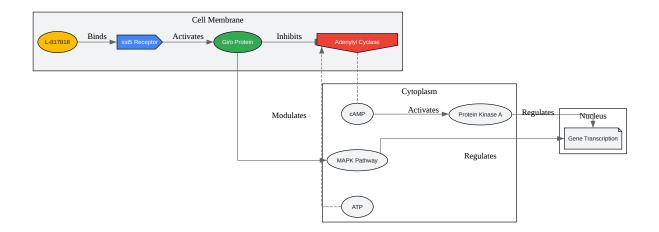
The agonist activity of **L-817818** at the sst5 receptor leads to the inhibition of various cellular processes, most notably hormone secretion.

Biological Effect	EC <sub>50</sub> (nM)	Citation(s)
Inhibition of growth hormone release from rat pituitary cells	3.1	[1][3][5]
Inhibition of insulin release from mouse pancreatic islets	0.3	[1][3][5]

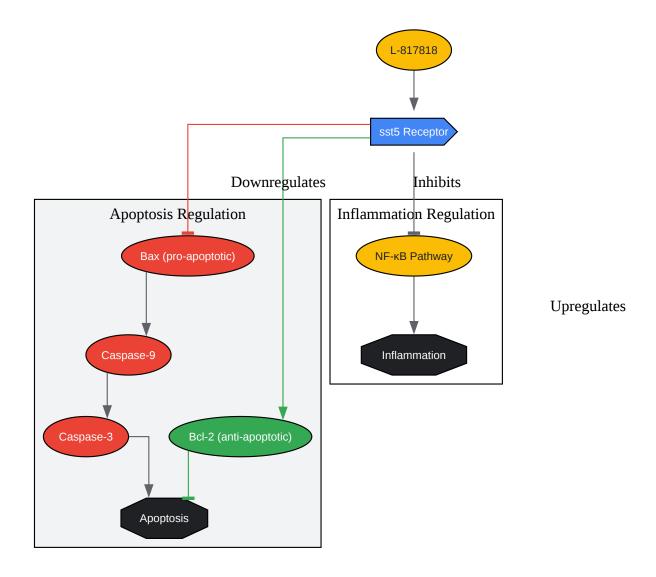
## **Signaling Pathways**

Activation of the sst5 receptor by **L-817818** initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, sst5 activation has been shown to modulate other signaling pathways, including those involved in cell survival and inflammation.

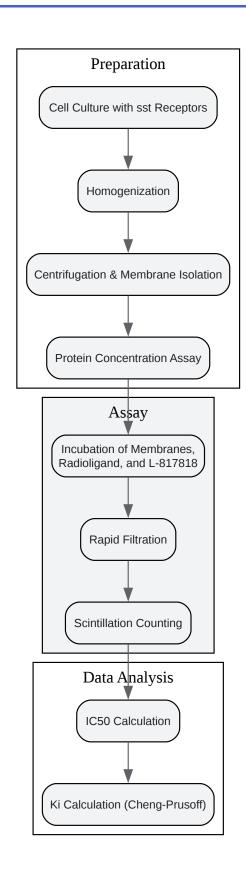












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